molecular formula C14H6Cl2N2O4 B15154525 2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione

2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione

Cat. No.: B15154525
M. Wt: 337.1 g/mol
InChI Key: VEZNCRRANUGBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a dichlorophenyl group and a nitro group attached to an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione typically involves the reaction of 3,4-dichlorophenylhydrazine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Continuous flow reactors and automated systems are often employed to streamline the production process and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichlorophenylacetic acid

Uniqueness

2-(3,4-Dichlorophenyl)-4-nitroisoindole-1,3-dione is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a nitro group on the isoindole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .

Properties

Molecular Formula

C14H6Cl2N2O4

Molecular Weight

337.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C14H6Cl2N2O4/c15-9-5-4-7(6-10(9)16)17-13(19)8-2-1-3-11(18(21)22)12(8)14(17)20/h1-6H

InChI Key

VEZNCRRANUGBDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.